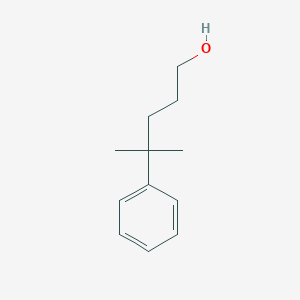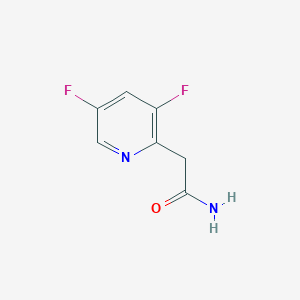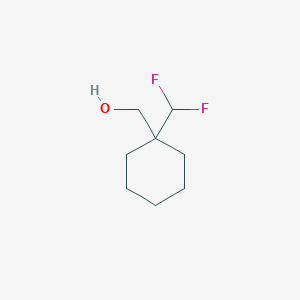
(1-(Difluoromethyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C8H14F2O It is characterized by the presence of a cyclohexyl ring substituted with a difluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)cyclohexyl]methanol typically involves the difluoromethylation of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of [1-(difluoromethyl)cyclohexyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Difluoromethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of difluoromethylcyclohexanone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of difluoromethylcyclohexyl chloride.
Scientific Research Applications
Chemistry: In chemistry, [1-(difluoromethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making [1-(difluoromethyl)cyclohexyl]methanol a valuable precursor in drug development.
Industry: In the industrial sector, [1-(difluoromethyl)cyclohexyl]methanol is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which [1-(difluoromethyl)cyclohexyl]methanol exerts its effects is primarily through its interactions with molecular targets in biological systems. The difluoromethyl group can enhance binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert pharmacological effects.
Comparison with Similar Compounds
Cyclohexylmethanol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylbenzyl alcohol: Contains a benzyl group instead of a cyclohexyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of both the cyclohexyl ring and the difluoromethyl group in [1-(difluoromethyl)cyclohexyl]methanol makes it unique. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications, particularly in drug design and materials science.
Properties
Molecular Formula |
C8H14F2O |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
[1-(difluoromethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O/c9-7(10)8(6-11)4-2-1-3-5-8/h7,11H,1-6H2 |
InChI Key |
AILWEYLMIBUHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


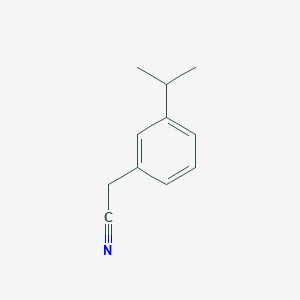
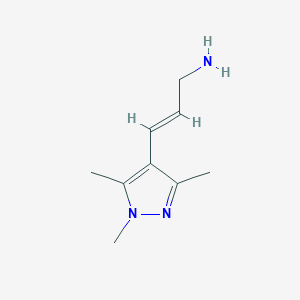
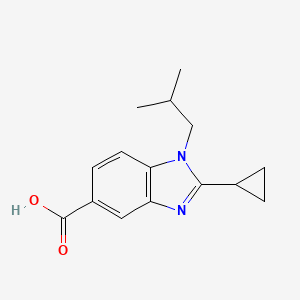



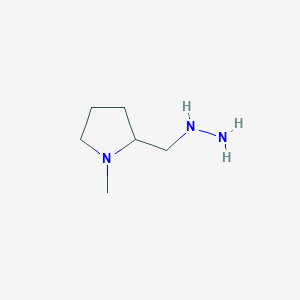


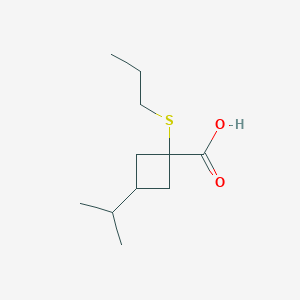
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

